N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide
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Overview
Description
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then coupled with 4-methoxybenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides and amides.
Scientific Research Applications
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways in cells, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-4-methoxybenzamide: Similar structure with a bromine atom instead of a fluorine atom
Uniqueness
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and bioactivity compared to similar compounds .
Properties
Molecular Formula |
C20H17FN2O4S |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H17FN2O4S/c1-27-18-10-2-14(3-11-18)20(24)22-16-8-12-19(13-9-16)28(25,26)23-17-6-4-15(21)5-7-17/h2-13,23H,1H3,(H,22,24) |
InChI Key |
BHIAMQAOODXPAS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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